Gossyplure: A Technical Guide to its Chemical Ecology and Application
Gossyplure: A Technical Guide to its Chemical Ecology and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gossyplure is the primary sex pheromone of the pink bollworm (Pectinophora gossypiella), a major agricultural pest of cotton. This semiochemical plays a crucial role in the reproductive behavior of the moth, mediating mate location and courtship. As a result, Gossyplure has been extensively studied and is widely used in integrated pest management (IPM) programs for monitoring and mating disruption of the pink bollworm. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Gossyplure, with a focus on the experimental methodologies and signaling pathways involved in its function.
Chemical Structure and Properties
Gossyplure is a 1:1 mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate.[1] The two isomers are (7Z,11Z)-hexadecadien-1-yl acetate and (7Z,11E)-hexadecadien-1-yl acetate. The precise ratio of these isomers can vary slightly in natural populations and can influence the behavioral response of male moths.
Chemical Structure of Gossyplure Isomers:
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(7Z,11Z)-hexadecadien-1-yl acetate (Z,Z)-Gossyplure:
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Chemical Formula: C₁₈H₃₂O₂
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The double bond at the 7th carbon is in the cis (Z) configuration.
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The double bond at the 11th carbon is in the cis (Z) configuration.
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(7Z,11E)-hexadecadien-1-yl acetate (Z,E)-Gossyplure:
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Chemical Formula: C₁₈H₃₂O₂
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The double bond at the 7th carbon is in the cis (Z) configuration.
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The double bond at the 11th carbon is in the trans (E) configuration.
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The specific geometry of these isomers is critical for their biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of Gossyplure and its individual isomers is presented in the table below.
| Property | (Z,Z)-Gossyplure | (Z,E)-Gossyplure | Gossyplure (1:1 mixture) |
| Molecular Weight | 280.45 g/mol | 280.45 g/mol | 280.45 g/mol |
| CAS Number | 52207-99-5 | 53042-79-8 | 50933-33-0 |
| Boiling Point | 130-132 °C | 132-134 °C | Not specified |
| Density | Not specified | Not specified | 0.885 g/cm³ at 20 °C |
| Vapor Pressure | Not specified | Not specified | 8.25 x 10⁻⁵ mmHg at 25°C |
| Solubility in Water | Not specified | Not specified | 0.2 mg/L at 25 °C |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless to light yellow liquid |
Experimental Protocols
Stereoselective Synthesis of (7Z,11E)-Hexadecadien-1-yl Acetate
A common method for the stereoselective synthesis of the (Z,E)-isomer of Gossyplure involves the alkoxycarbonylation of 1,5-hexadiyne.[2]
Methodology:
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Alkoxycarbonylation: 1,5-hexadiyne is reacted with ethylene oxide in anhydrous tetrahydrofuran (THF) at -10°C to yield 3-octyn-1-ol.[2]
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Hydroboration-Oxidation: The intermediate, 3-octyn-1-ol, undergoes hydroboration-oxidation to introduce hydroxyl groups at the 7 and 11 positions.
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Acetylation: The resulting diol is acetylated using acetic anhydride to produce the final (7Z,11E)-hexadecadien-1-yl acetate.[2]
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Purification: The final product is purified using column chromatography.
Purification and Analysis by Gas Chromatography (GC)
The separation and quantification of Gossyplure isomers are typically achieved using gas chromatography.
Methodology:
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.
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Column: A fused silica capillary column, such as a HP-5 (crosslinked 5% phenyl methyl silicone), is suitable for separating the isomers.
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Carrier Gas: Hydrogen or Helium can be used as the carrier gas.
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Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 150°C can be held for a period, followed by a ramp up to 250°C.
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Injection: A small volume of the sample, dissolved in a suitable solvent like hexane, is injected into the GC.
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Detection and Quantification: The retention times of the (Z,Z) and (Z,E) isomers will differ, allowing for their identification and quantification based on the peak areas.
Electroantennography (EAG) Bioassay
EAG is used to measure the overall electrical response of a male moth's antenna to Gossyplure, providing a measure of its olfactory sensitivity.
Methodology:
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Antenna Preparation: A male Pectinophora gossypiella is immobilized, and its antenna is excised.
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Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.
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Odorant Delivery: A stream of purified air is continuously passed over the antenna. A puff of air containing a known concentration of a Gossyplure isomer is introduced into the airstream.
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Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
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Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated to determine the antenna's sensitivity to each isomer.
Behavioral Bioassay: Wind Tunnel Analysis
Wind tunnels are used to study the behavioral responses of male moths to a Gossyplure plume.
Methodology:
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Wind Tunnel Setup: A wind tunnel is set up with a controlled airflow and a light source at the upwind end.
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Pheromone Source: A dispenser releasing a specific isomer or blend of Gossyplure is placed at the upwind end of the tunnel.
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Moth Release: Male moths are released at the downwind end of the tunnel.
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Observation: The flight behavior of the moths is observed and recorded. Key behaviors to note include taking flight, upwind flight, casting and landing at the pheromone source. A common quantifiable behavior is "wing fanning," where an increase in pheromone concentration leads to a longer duration and shorter latency of this behavior.[3]
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Data Analysis: The percentage of moths exhibiting each behavior is calculated to assess the attractiveness of the pheromone stimulus.
Signaling Pathway and Mechanism of Action
The detection of Gossyplure by male pink bollworm moths initiates a complex signaling cascade within the olfactory sensory neurons (OSNs) located in specialized hair-like structures called sensilla on their antennae.
Gossyplure Olfactory Signaling Pathway
Mechanism of Action:
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Binding to Odorant Binding Proteins (OBPs): Molecules of Gossyplure enter the sensillum lymph through pores in the sensillum wall. In the aqueous lymph, they are bound by Odorant Binding Proteins (OBPs), which are thought to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.
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Activation of Olfactory Receptors (ORs): The Gossyplure-OBP complex interacts with a specific Olfactory Receptor (OR) complex on the dendritic membrane of an OSN. This complex is a heterodimer consisting of a specific odorant-binding OR protein (ORx) and a highly conserved co-receptor (Orco).
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Signal Transduction: The binding of Gossyplure to the OR complex is believed to induce a conformational change, leading to the opening of an associated ion channel. This results in an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.
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Generation of Action Potential: The influx of positive ions causes a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).
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Neural Processing and Behavioral Response: The action potentials are transmitted along the axon of the OSN to the antennal lobe of the moth's brain. The brain processes these signals, leading to a behavioral response, such as upwind flight towards the pheromone source.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of Gossyplure.
Gossyplure Bioactivity Evaluation Workflow
Conclusion
Gossyplure remains a cornerstone of IPM strategies for the pink bollworm. A thorough understanding of its chemical properties, synthesis, and the intricate biological mechanisms it triggers is essential for the continued development of effective and sustainable pest control methods. This technical guide provides a foundational understanding for researchers and professionals working in chemical ecology, pest management, and the development of novel semiochemical-based technologies. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the role of Gossyplure in insect behavior and physiology.
